Cas no 6959-66-6 (4-Methylpyrimidine-2(1H)-thione Hydrochloride)

4-Methylpyrimidine-2(1H)-thione Hydrochloride Propiedades químicas y físicas
Nombre e identificación
-
- 4-Methylpyrimidine-2-thiol hydrochloride
- 2-Mercapto-4-methylpyrimidine hydrochloride
- 4-Methylpyrimidine-2(1H)-thione hydrochloride
- 6-METHYL-1,2-DIHYDROPYRIMIDINE-2-THIONE HYDROCHLORIDE
- 6-methyl-1H-pyrimidine-2-thione,hydrochloride
- DS-13647
- 2-mercapto-4-methyl pyrimidine hydrochloride
- EN300-57111
- SB57344
- 2-MERCAPTO-4-METHYLPYRIMIDINE HCL
- AKOS004910091
- AKOS024258516
- D97797
- AKOS008968205
- MFCD00012783
- UQJLPBLXSJWAKG-UHFFFAOYSA-N
- 6959-66-6
- FT-0612742
- 4-methyl-pyrimidine-2-thiol hydrochloride
- 6-methyl-1H-pyrimidine-2-thione;hydrochloride
- 2-Mercapto-4-methylpyrimidine hydrochloride, 99%
- 2(1H)-Pyrimidinethione, 4-methyl-, monohydrochloride
- NS00044456
- F0176-0155
- NSC-65435
- SCHEMBL843866
- AMY5206
- 4-Methylpyrimidine-2(1H)-thionehydrochloride
- 2-mercapto-4-methylpyrimidine.HCl
- NSC65435
- 4-methyl-1H-pyrimidine-2-thione hydrochloride
- 4-Methylpyrimidine-2(1H)-thione Hydrochloride
-
- MDL: MFCD00012783
- Renchi: InChI=1S/C5H6N2S.ClH/c1-4-2-3-6-5(8)7-4;/h2-3H,1H3,(H,6,7,8);1H
- Clave inchi: UQJLPBLXSJWAKG-UHFFFAOYSA-N
- Sonrisas: S=C1N=C(C)C=CN1.[H]Cl
- Brn: 3691520
Atributos calculados
- Calidad precisa: 162.00200
- Masa isotópica única: 162.002
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 0
- Complejidad: 169
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 56.5A^2
- Carga superficial: 0
- Xlogp3: nothing
- Recuento de constructos de variantes mutuas: 6
Propiedades experimentales
- Color / forma: Not available
- Denso: 1.24
- Punto de fusión: 265 °C (dec.) (lit.)
- Punto de ebullición: 201.7 °C at 760 mmHg
- Punto de inflamación: 75.8 °C
- PSA: 64.58000
- Logp: 1.87570
- Disolución: Not available
4-Methylpyrimidine-2(1H)-thione Hydrochloride Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S24/25
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Período de Seguridad:S24/25
- Condiciones de almacenamiento:Inert atmosphere,Room Temperature
4-Methylpyrimidine-2(1H)-thione Hydrochloride Datos Aduaneros
- Código HS:2933599090
- Datos Aduaneros:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methylpyrimidine-2(1H)-thione Hydrochloride PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M14730-5g |
4-Methylpyrimidine-2(1H)-thione hydrochloride |
6959-66-6 | 98% | 5g |
¥69.0 | 2022-04-27 | |
Enamine | EN300-18296-0.1g |
6-methyl-1,2-dihydropyrimidine-2-thione hydrochloride |
6959-66-6 | 95% | 0.1g |
$19.0 | 2023-09-19 | |
Enamine | EN300-18296-0.25g |
6-methyl-1,2-dihydropyrimidine-2-thione hydrochloride |
6959-66-6 | 95% | 0.25g |
$19.0 | 2023-09-19 | |
Enamine | EN300-57111-10.0g |
6-methyl-1,2-dihydropyrimidine-2-thione hydrochloride |
6959-66-6 | 95% | 10g |
$32.0 | 2023-04-30 | |
TRC | M337970-100mg |
4-Methylpyrimidine-2(1H)-thione Hydrochloride |
6959-66-6 | 100mg |
$ 65.00 | 2022-06-03 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029099-100g |
4-Methylpyrimidine-2(1H)-thione Hydrochloride |
6959-66-6 | 99% | 100g |
¥965 | 2024-05-22 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029099-1g |
4-Methylpyrimidine-2(1H)-thione Hydrochloride |
6959-66-6 | 99% | 1g |
¥49 | 2024-05-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-NM635-1g |
4-Methylpyrimidine-2(1H)-thione Hydrochloride |
6959-66-6 | ≥99% | 1g |
¥70.0 | 2022-03-01 | |
Chemenu | CM167247-500g |
4-Methylpyrimidine-2-thiol hydrochloride |
6959-66-6 | 98% | 500g |
$495 | 2024-07-24 | |
Fluorochem | 068730-5g |
4-Methylpyrimidine-2-thiol hydrochloride |
6959-66-6 | 97% | 5g |
£13.00 | 2022-03-01 |
4-Methylpyrimidine-2(1H)-thione Hydrochloride Literatura relevante
-
1. 922. Cephalosporanic acids. Part II. Displacement of the acetoxy-group by nucleophilesJ. D. Cocker,B. R. Cowley,J. S. G. Cox,S. Eardley,G. I. Gregory,J. K. Lazenby,A. G. Long,J. C. P. Sly,G. A. Somerfield J. Chem. Soc. 1965 5015
-
R. R. Hunt,J. F. W. McOmie,E. R. Sayer J. Chem. Soc. 1959 525
-
Irina A. Maretina,Boris A. Trofimov Russ. Chem. Rev. 2000 69 591
6959-66-6 (4-Methylpyrimidine-2(1H)-thione Hydrochloride) Productos relacionados
- 35071-17-1(4-methylpyrimidine-2-thiol)
- 872355-43-6(Ethyl 6-chloro-2-ethoxynicotinate)
- 214907-24-1(trans-2-(4-Fluorophenyl)vinylboronic Acid)
- 1426291-34-0({[4-(4-methylphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride)
- 1227516-98-4(2-Bromomethyl-5-fluoro-6-(pyridin-4-yl)pyridine)
- 91974-31-1(Ethyl2-(5-Nitro-3-indolyl)-2-oxoacetate)
- 1804459-87-7(2-Bromo-5-chloro-3-(difluoromethyl)pyridine-4-carboxaldehyde)
- 2825005-27-2(Ethyl 2-chloro-β-oxo-4-thiazolepropanoate)
- 1698629-08-1(1-(2-Bromo-4-chlorophenyl)cyclopropan-1-ol)
- 2060006-39-3(tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate)
